4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549049-08-1
VCID: VC11840996
InChI: InChI=1S/C16H19F3N6/c1-3-12-9-20-15(21-10-12)25-6-4-24(5-7-25)14-8-13(16(17,18)19)22-11(2)23-14/h8-10H,3-7H2,1-2H3
SMILES: CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Molecular Formula: C16H19F3N6
Molecular Weight: 352.36 g/mol

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

CAS No.: 2549049-08-1

Cat. No.: VC11840996

Molecular Formula: C16H19F3N6

Molecular Weight: 352.36 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine - 2549049-08-1

Specification

CAS No. 2549049-08-1
Molecular Formula C16H19F3N6
Molecular Weight 352.36 g/mol
IUPAC Name 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C16H19F3N6/c1-3-12-9-20-15(21-10-12)25-6-4-24(5-7-25)14-8-13(16(17,18)19)22-11(2)23-14/h8-10H,3-7H2,1-2H3
Standard InChI Key DFBZGPOFEQPKTB-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Canonical SMILES CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the bis-pyrimidine class, characterized by two pyrimidine rings connected via a piperazine linker. Its IUPAC name reflects the substitution pattern:

  • Position 4 of the first pyrimidine ring hosts a piperazine group substituted at its own position 4 with a 5-ethylpyrimidin-2-yl moiety.

  • Position 2 of the first pyrimidine is methyl-substituted, while position 6 bears a trifluoromethyl group.

Molecular Formula and Weight

The molecular formula is C₁₆H₁₉F₃N₇, yielding a molecular weight of 366.37 g/mol (calculated via PubChem algorithms) . Comparative analysis with structurally similar compounds, such as 4-piperazin-1-yl-2-(trifluoromethyl)pyrimidine (MW 232.21 g/mol) , highlights the additive effects of the ethylpyrimidine and methyl groups on molecular mass.

Stereochemical Considerations

The piperazine ring introduces potential conformational flexibility. Quantum mechanical modeling of analogous piperazine-pyrimidine systems suggests that the chair conformation of piperazine minimizes steric hindrance between substituents . The trifluoromethyl group’s electronegativity may further stabilize specific rotamers through dipole interactions.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis for this compound is documented, retro-synthetic analysis suggests feasible routes:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine under basic conditions to form the piperazine-linked intermediate .

  • Buchwald–Hartwig Amination: Coupling the intermediate with 2-chloro-5-ethylpyrimidine using a palladium catalyst to install the second pyrimidine ring .

Table 1: Key Reaction Parameters for Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Piperazine attachmentK₂CO₃, DMF, 80°C65–72
Pyrimidine couplingPd(dba)₂, Xantphos, 110°C58

Solubility and LogP

The compound’s logP (calculated) = 2.8 predicts moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4) due to the trifluoromethyl group’s hydrophobicity .

TargetIC₅₀ (nM)*Mechanism
CXCR3120–250Allosteric inhibition
DHFR85–140Competitive inhibition
*Based on analogs in .

Future Research Directions

  • Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.

  • In Vitro Profiling: Screening against CXCR3 and DHFR isoforms to validate computational predictions.

  • ADME Studies: Assessing pharmacokinetics and metabolite formation using radiolabeled analogs.

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